
leukotriene B3
概要
説明
leukotriene B3 is a complex organic compound characterized by its unique structure, which includes multiple double bonds and hydroxyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of leukotriene B3 typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, followed by a series of reactions such as hydroxylation, isomerization, and selective reduction. Specific reaction conditions, including temperature, pH, and the use of catalysts, are crucial to achieving the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
leukotriene B3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
科学的研究の応用
Biological Activities
Leukotriene B3 is synthesized from eicosapentaenoic acid and exhibits several biological activities similar to those of leukotriene B4 (LTB4). Key findings include:
- Complement Receptor Enhancement : LTB3 enhances the expression of complement receptors type 1 (CR1) and type 3 (CR3) in human neutrophils, comparable to the effects of LTB4. This enhancement is dose- and time-dependent, indicating a significant role in immune response modulation .
- Chemotaxis : While LTB3 and LTB4 show similar potency in enhancing complement receptors, LTB3 is less effective in inducing chemotaxis, being approximately five times less potent than LTB4 .
- Lysozyme Release : The release of lysozyme from human neutrophils is also stimulated by LTB3, although it is less potent than LTB4 by a factor of 10,000 .
Therapeutic Potential
The therapeutic applications of LTB3 are being investigated, particularly in the context of inflammatory diseases:
Comparative Studies with Other Leukotrienes
A comprehensive understanding of LTB3's role requires comparison with other leukotrienes:
Leukotriene | Potency in Enhancing CR1/CR3 | Potency in Lysozyme Release | Chemotaxis Potency |
---|---|---|---|
LTB3 | Similar to LTB4 | 10,000 times less than LTB4 | 5 times less than LTB4 |
LTB4 | High | Baseline | High |
LTB5 | Significantly lower | 10,000 times less than LTB4 | 100 times less than LTB4 |
This table highlights the relative effectiveness of these leukotrienes in various biological activities.
Case Studies and Research Findings
Several studies have documented the effects of leukotrienes, including LTB3:
- A study comparing the effects of leukotrienes derived from eicosapentaenoic acid versus arachidonic acid found that while both types can induce gastric mucosal damage, those derived from arachidonic acid were more potent .
- Another investigation into the binding affinities of various leukotrienes to their receptors revealed that both LTB3 and LTB4 effectively bind to leukotriene B4 receptors on human leukocytes, suggesting a shared pathway for their pro-inflammatory effects .
作用機序
The mechanism by which leukotriene B3 exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Detailed studies are required to fully elucidate these mechanisms.
類似化合物との比較
Similar Compounds
- (5R,6E,8Z,10E,12S,14Z)-5,12-dihydroxyhenicosa-6,8,10,14-tetraenedioic acid
- (5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Uniqueness
leukotriene B3 is unique due to its specific arrangement of double bonds and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
生物活性
Leukotriene B3 (LTB3) is a member of the leukotriene family, which are bioactive lipids derived from arachidonic acid. These compounds play critical roles in inflammatory responses and various physiological processes. This article explores the biological activity of LTB3, comparing it with other leukotrienes, examining its mechanisms of action, and discussing relevant research findings.
Chemical Structure and Synthesis
LTB3 is synthesized through the enzymatic conversion of leukotriene A3 (LTA3) by leukotriene A4 hydrolase. The chemical structure of LTB3 includes a hydroxyl group at the C-5 position, which is crucial for its biological activity. Synthetic methods have been developed to produce LTB3 in sufficient quantities for research purposes, and its identity has been confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Other Leukotrienes
The biological activities of LTB3 have been compared with those of leukotriene B4 (LTB4) and leukotriene B5 (LTB5). Key findings include:
- Chemotaxis : LTB3 and LTB4 both enhance chemotactic responses in human neutrophils, although LTB3 is approximately 5-fold less potent than LTB4. In contrast, LTB5 shows significantly lower potency, being 100-fold less effective than LTB4 .
- Complement Receptor Enhancement : Both LTB3 and LTB4 induce a dose-dependent enhancement of complement receptors CR1 and CR3 on human neutrophils. This effect is crucial for immune cell activation and recruitment .
- Lysozyme Release : The release of lysozyme from neutrophils in response to LTB3 is comparable to that induced by LTB4, highlighting its pro-inflammatory potential .
Leukotriene | Chemotaxis Potency | Complement Receptor Enhancement | Lysozyme Release |
---|---|---|---|
LTB3 | 5-fold less than LTB4 | Similar to LTB4 | Similar to LTB4 |
LTB4 | Baseline | Baseline | Baseline |
LTB5 | 100-fold less than LTB4 | Significantly lower than LTB4 | Significantly lower than LTB4 |
The actions of leukotrienes, including LTB3, are mediated through specific receptors. The primary receptors involved are:
- BLT Receptors : Primarily bind to leukotriene B4 but also interact with other leukotrienes.
- Cysteinyl Leukotriene Receptors (CysLT1 and CysLT2) : These receptors mediate the effects of cysteinyl leukotrienes like LTC4, LTD4, and LTE4. Although primarily associated with cysteinyl leukotrienes, there is emerging evidence that other leukotrienes may also engage these pathways under certain conditions .
Clinical Implications
Research indicates that elevated levels of leukotrienes, including LTB3, are associated with various inflammatory conditions such as asthma and allergic responses. For instance:
- Asthma : Studies have shown that leukotrienes contribute to airway inflammation and hyperreactivity. Antagonists targeting cysteinyl leukotriene receptors are commonly used in asthma management .
- Respiratory Syncytial Virus (RSV) : In children infected with RSV, abnormal expression of microRNAs has been linked to increased levels of leukotrienes, suggesting a role in exacerbating airway inflammation .
Case Studies
- Asthma Management : A clinical trial demonstrated that patients treated with montelukast (a cysteinyl leukotriene receptor antagonist) experienced reduced asthma symptoms compared to placebo groups. This highlights the therapeutic potential of targeting leukotriene pathways in respiratory diseases .
- Inflammation in RSV Infection : Research involving infants showed that elevated levels of LTC4 correlated with disease severity during RSV infection. This suggests that modulation of leukotriene levels could be a therapeutic target for managing RSV-induced airway inflammation .
特性
CAS番号 |
88099-35-8 |
---|---|
分子式 |
C20H34O4 |
分子量 |
338.5 g/mol |
IUPAC名 |
(5S,6E,8E,10Z,12R)-5,12-dihydroxyicosa-6,8,10-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10-,15-11+/t18-,19-/m1/s1 |
InChIキー |
NGTXCORNXNELNU-JSHWEIDYSA-N |
SMILES |
CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O |
異性体SMILES |
CCCCCCCC[C@H](/C=C\C=C\C=C\[C@H](CCCC(=O)O)O)O |
正規SMILES |
CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O |
ピクトグラム |
Flammable; Irritant |
同義語 |
leukotriene B3 leukotriene B3, (S-(R*,R*-(E,E,Z)))-isomer LTB3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities of LTB3?
A1: LTB3 exhibits potent pro-inflammatory activities similar to Leukotriene B4 (LTB4). Research indicates LTB3 effectively enhances complement receptors type 1 (CR1) and type 3 (CR3) and triggers lysozyme release from human neutrophils (PMNs). []
Q2: How does LTB3 compare to LTB4 and LTB5 in terms of potency?
A2: LTB3 demonstrates comparable potency to LTB4 in inducing complement receptor enhancement and lysozyme release. Conversely, LTB5 proves to be significantly less potent, exhibiting approximately 100-fold less potency than LTB4 in CR1 and CR3 enhancement and a striking 10,000-fold lower potency in lysozyme release from human PMNs. []
Q3: Does LTB3 demonstrate chemotactic activity?
A3: Yes, LTB3 exhibits chemotactic activity, albeit with lower potency than LTB4. Specifically, it proves to be 5-fold less potent than LTB4 in inducing chemotaxis. []
Q4: What is the molecular formula and weight of LTB3?
A4: LTB3 possesses the molecular formula C20H32O4 and a molecular weight of 336.47 g/mol.
Q5: How is the identity of synthetically produced LTB3 confirmed?
A5: The identity of synthesized LTB3 is rigorously confirmed through Nuclear Magnetic Resonance (NMR) analysis, employing techniques such as proton homonuclear plot for connectivity determination and chemical shift assignments. []
Q6: How does the rigidity of the C-17-C-18 double bond in LTB5 affect its activity compared to LTB3 and LTB4?
A6: The rigidity imposed by the C-17-C-18 double bond in LTB5 significantly diminishes its activity compared to LTB3 and LTB4. This structural constraint is thought to hinder LTB5's interaction with the LTB4 receptor, resulting in its classification as a weak partial agonist. []
Q7: Can modifying the LTB4 molecule lead to potential antagonists for its receptor?
A7: Yes, research suggests that introducing rigidity in the C-17-C-18 region of the LTB4 molecule could be a promising strategy for developing antagonists targeting the LTB4 receptor. This approach exploits the observation that structural rigidity in this region, as seen in LTB5, significantly reduces agonist activity. []
Q8: What is the significance of studying the formation of 5-oxo-20:3 from Mead acid in relation to LTB3?
A8: Research highlights the potential for 5-oxo-6E,8Z,11Z-eicosatrienoic acid (5-oxo-20:3) formation from Mead acid, particularly under conditions of dietary essential fatty acid deficiency. [] This finding is significant because 5-oxo-20:3, along with its 8-trans isomer, exhibits potency comparable to 5-oxo-ETE in activating granulocytes. [] This cross-disciplinary insight links dietary factors, lipid metabolism, and inflammatory responses, potentially opening avenues for future research on LTB3 and related compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。